molecular formula C13H9ClO4 B8677731 3-Chloro-4,5-dipropargyloxybenzoic acid CAS No. 112636-60-9

3-Chloro-4,5-dipropargyloxybenzoic acid

Cat. No.: B8677731
CAS No.: 112636-60-9
M. Wt: 264.66 g/mol
InChI Key: KZYBRHISZSNMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4,5-dipropargyloxybenzoic acid is a benzoic acid derivative featuring a chlorine atom at the 3-position and propargyloxy (O–CH₂–C≡CH) groups at the 4- and 5-positions. This compound is hypothesized to exhibit unique physicochemical and biological properties due to the electron-withdrawing chlorine and the sterically bulky, electron-rich propargyloxy substituents.

Properties

CAS No.

112636-60-9

Molecular Formula

C13H9ClO4

Molecular Weight

264.66 g/mol

IUPAC Name

3-chloro-4,5-bis(prop-2-ynoxy)benzoic acid

InChI

InChI=1S/C13H9ClO4/c1-3-5-17-11-8-9(13(15)16)7-10(14)12(11)18-6-4-2/h1-2,7-8H,5-6H2,(H,15,16)

InChI Key

KZYBRHISZSNMHL-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC#C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The substituent positions and functional groups critically influence reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Features Biological Activity/Applications
3-Chloro-4,5-dipropargyloxybenzoic acid Cl (3), O–CH₂–C≡CH (4,5) Hypothesized high steric bulk, moderate acidity (propargyloxy is less electron-withdrawing than fluoro) Potential RARα agonist (inferred)
4-(3-Chloro-4-ethoxy-5-isopropoxybenzamido)-2-methylbenzoic acid (56) Cl (3), OEt (4), O-iPr (5) High RARα selectivity (4 orders vs. RARγ), >80% bioavailability in mice/dogs RARα-specific agonist; therapeutic candidate
3-Chloro-4,5-difluorobenzoic acid Cl (3), F (4,5) Strong electron-withdrawing groups; MW: 192.54 g/mol, mp: 154–157°C Intermediate for antibacterial agents
3-Chloro-2,4,5-trifluorobenzoic acid Cl (3), F (2,4,5) High acidity (carboxyl group dihedral angle: 6.8° with benzene ring) Key intermediate for quinolone antibiotics
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) OH (3,4), CH₂=CH–COOH Antioxidant properties; yellow crystalline solid Dietary supplements, antimicrobial research

Physicochemical Properties

  • Acidity : Propargyloxy groups are less electron-withdrawing than fluorine, suggesting that this compound would have a higher pKa compared to its difluoro analog (e.g., 3-chloro-4,5-difluorobenzoic acid, ). This impacts solubility and membrane permeability .
  • Thermal Stability : Fluorinated analogs (e.g., 3-chloro-2,4,5-trifluorobenzoic acid) exhibit higher melting points (mp >150°C) due to strong intermolecular hydrogen bonding and crystal packing . Propargyloxy derivatives may have lower thermal stability due to steric hindrance.

Research Findings and Implications

  • Receptor Binding: Substituent bulk and electronic effects dictate receptor interactions. Ethoxy/isopropoxy groups in compound 56 optimize RARα binding, while propargyloxy groups may introduce steric clashes or novel interactions .
  • Drug-Likeness : Fluorinated analogs often suffer from poor bioavailability, whereas alkoxy/propargyloxy derivatives (e.g., compound 56) show improved pharmacokinetics. Propargyloxy’s triple bond may enhance metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.